![molecular formula C10H13N5O8 B14345988 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol CAS No. 91716-48-2](/img/structure/B14345988.png)
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is an organic compound characterized by the presence of nitro groups and an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol typically involves the nitration of aniline derivatives followed by the introduction of the hydroxyethylamino group. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The final step involves the reaction of the nitrated intermediate with 2-hydroxyethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes. The hydroxyethylamino group can interact with various biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Iminodiethanol: Similar in structure but lacks the nitro groups.
Diethanolamine: Contains two hydroxyethyl groups but no nitro groups.
2,2’-[4-(2-Hydroxyethylamino)-3-nitrophenylimino]diethanol: Contains a similar hydroxyethylamino group but with different substitution patterns.
Uniqueness
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific redox properties and interactions with biomolecules.
Propiedades
Número CAS |
91716-48-2 |
|---|---|
Fórmula molecular |
C10H13N5O8 |
Peso molecular |
331.24 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethylamino)-2,4,6-trinitroanilino]ethanol |
InChI |
InChI=1S/C10H13N5O8/c16-3-1-11-8-6(13(18)19)5-7(14(20)21)9(12-2-4-17)10(8)15(22)23/h5,11-12,16-17H,1-4H2 |
Clave InChI |
WTNKTVNPIYDCJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


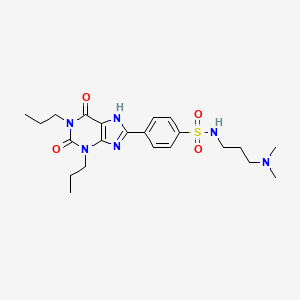

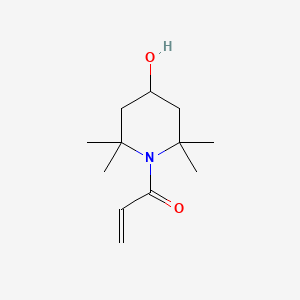
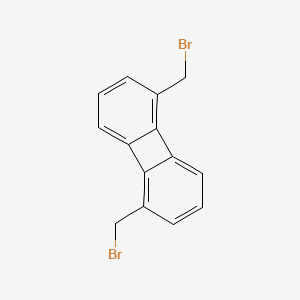
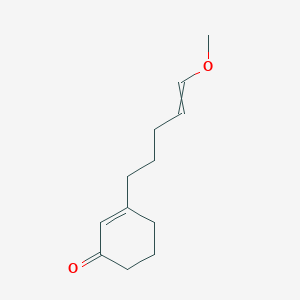
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
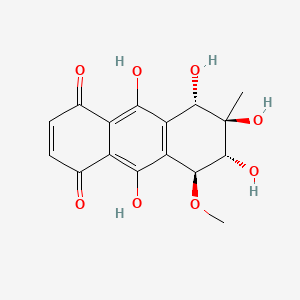
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)


![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
